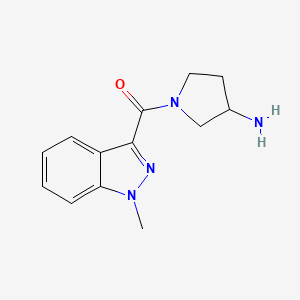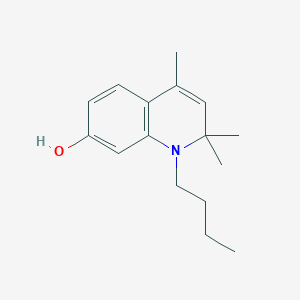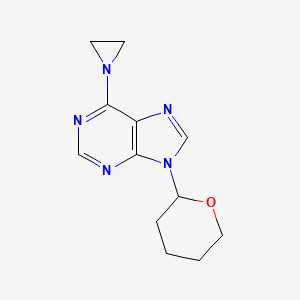![molecular formula C13H11NO4 B11868982 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol CAS No. 62580-17-0](/img/structure/B11868982.png)
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol can be synthesized through various methods. One common synthetic route involves the hydroxymethylation and methoxylation of a moss base .
Chemical Reactions Analysis
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can also occur, but detailed information on the reagents and conditions is limited.
Substitution: Substitution reactions are possible, with common reagents including halogens and other electrophiles.
Scientific Research Applications
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol is not fully understood. it is known to interact with various molecular targets and pathways, potentially inhibiting the growth of plants and mosses in grassland and tundra ecosystems . Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol can be compared with other similar compounds such as:
4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
7-Hydroxy-8-methoxydictamnine: Another related compound with similar biological activities.
Properties
CAS No. |
62580-17-0 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4,7-dimethoxyfuro[2,3-b]quinolin-8-ol |
InChI |
InChI=1S/C13H11NO4/c1-16-9-4-3-7-10(11(9)15)14-13-8(5-6-18-13)12(7)17-2/h3-6,15H,1-2H3 |
InChI Key |
YETVAZKVSQUUFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)




